Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate, also known as MBBA, is a synthetic compound that has been extensively studied for its potential use in biological research. MBBA is a member of the benzothiazole family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Scientific Research Applications
Synthesis and Chemical Applications
Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate has been used in the synthesis of novel heterocyclic compounds with antimicrobial activity. Studies have explored the reaction of 2-amino-6-methoxybenzothiazole with various chemicals, resulting in compounds screened for antimicrobial properties (Badne, Swamy, Bhosale, & Kuberkar, 2011).
The compound is involved in green synthesis processes, particularly in the synthesis of functionalized thiazol-2(3H)-imine through a three-component tandem reaction in ionic liquid media. This method emphasizes environmentally friendly synthesis approaches (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Biological and Pharmaceutical Applications
Benzothiazole derivatives, including those related to the compound , have been evaluated for their anticancer activity. Studies show that specific derivatives exhibit significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Research has also focused on the synthesis of iminothiazolidin-4-one acetate derivatives, including methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate, for their potential as aldose reductase inhibitors. This has implications in the treatment of diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
properties
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-4-9-15-16(10-12)26-19(21(15)11-17(22)25-3)20-18(23)13-5-7-14(24-2)8-6-13/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIYILMLPGQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
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